molecular formula C7H5Cl2NO3 B178485 1,3-Dichloro-5-methoxy-2-nitrobenzene CAS No. 100948-83-2

1,3-Dichloro-5-methoxy-2-nitrobenzene

Cat. No.: B178485
CAS No.: 100948-83-2
M. Wt: 222.02 g/mol
InChI Key: ZXJNASYUWVEBAH-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methoxy-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dichloro-5-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

    Reduction: The primary product is 1,3-dichloro-5-methoxy-2-aminobenzene.

    Oxidation: The primary product is 1,3-dichloro-5-carboxy-2-nitrobenzene.

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 1,3-Dichloro-5-methoxy-2-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methoxy) groups creates a unique electronic environment that affects its interactions with other molecules .

Properties

IUPAC Name

1,3-dichloro-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJNASYUWVEBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401828
Record name 1,3-dichloro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100948-83-2
Record name 1,3-Dichloro-5-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100948-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dichloro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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